REACTION_CXSMILES
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[Cl:1]C1C=C(O)C(O)=CC=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17]([OH:19])=[O:18].[OH-:20].[Na+:21]>>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17]([Cl:1])(=[O:19])=[O:18].[S:17]([O-:19])([O-:20])=[O:18].[Na+:21].[Na+:21] |f:2.3,5.6.7|
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Name
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|
Quantity
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163 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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24.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=CC1)O)O
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Name
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Quantity
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28.8 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)S(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=C(C=CC=C1)S(=O)(=O)Cl
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Name
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Type
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product
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Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |